molecular formula C19H24N6S B5644327 4-{3-cyclopropyl-5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazol-1-yl}-1-methylpiperidine

4-{3-cyclopropyl-5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazol-1-yl}-1-methylpiperidine

Cat. No. B5644327
M. Wt: 368.5 g/mol
InChI Key: CRKKQTNSJQBNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The exploration of compounds with complex heterocyclic structures, such as triazoles, pyrazoles, and thiadiazoles, is a significant area of research in chemistry due to their potential applications in pharmaceuticals, materials science, and as biological probes. The specific chemical functionalities and structural frameworks present in these molecules contribute to their diverse physicochemical properties and biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions including cycloadditions, cyclizations, and substitutions. For example, the synthesis of N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with a similar complexity, was achieved through a sequence of reactions starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, highlighting the multi-step nature of synthesizing such complex molecules (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing triazole and pyrazole rings has been extensively studied using techniques such as X-ray crystallography. For instance, compounds like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and its derivatives have been characterized, revealing non-planar structures due to dihedral angles between heteroaryl rings, indicating the complexity of spatial arrangement in such molecules (Boechat et al., 2016).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a wide range of chemical reactions, often influenced by their electronic and structural properties. The presence of multiple reactive sites, such as nitrogen atoms in triazole and pyrazole rings, allows for various chemical transformations, including nucleophilic substitutions and electrophilic additions.

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. The solubility in different solvents and melting points can vary significantly, influenced by the molecular structure, substitution patterns, and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are fundamental aspects that determine the compound's potential applications. The heteroatoms and functional groups present in the molecule play a critical role in defining these properties.

properties

IUPAC Name

4-[3-cyclopropyl-5-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-triazol-1-yl]-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6S/c1-12-3-6-17(26-12)15-11-16(22-21-15)19-20-18(13-4-5-13)23-25(19)14-7-9-24(2)10-8-14/h3,6,11,13-14H,4-5,7-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKKQTNSJQBNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C3=NC(=NN3C4CCN(CC4)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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